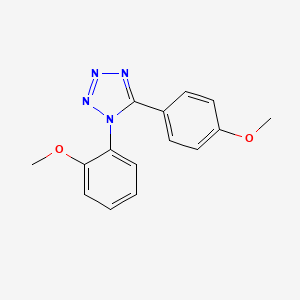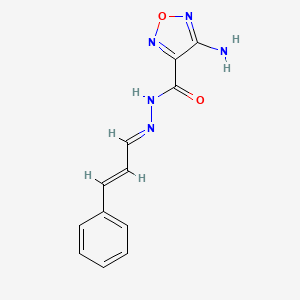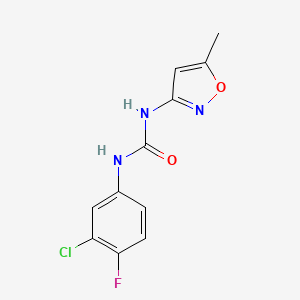![molecular formula C16H14N2O3S B5728694 N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family and is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. MNPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The mechanism of action of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent adducts with thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to react specifically with cysteine residues in proteins, resulting in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including its ability to act as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been shown to exhibit phototoxic effects, which could have potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which could have potential applications in the development of new drugs.
实验室实验的优点和局限性
The advantages of using N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in lab experiments include its high sensitivity and specificity for the detection of thiols in biological samples, as well as its potential applications in photodynamic therapy and drug development. However, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
未来方向
There are several future directions for the use of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide for the detection of other biomolecules in biological samples. Another potential direction is the optimization of the synthesis method for N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide to improve its yield and purity. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide could be used as a building block for the synthesis of new bioactive compounds with potential applications in drug development.
合成方法
The synthesis of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide involves the reaction of 4-nitrophenylacrylic acid with 3-(methylthio)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran and can be optimized by varying the reaction conditions such as temperature, reaction time, and stoichiometry.
科学研究应用
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of various bioactive compounds, including inhibitors of enzymes such as acetylcholinesterase and tyrosinase.
属性
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-4-2-3-13(11-15)17-16(19)10-7-12-5-8-14(9-6-12)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMALUJCXTRTJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)

![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)

![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
